5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
5-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyridine core substituted with chloro, oxan-4-yloxy, and a 4,5-dimethylthiazole-2-yl carboxamide group. Its molecular formula is C₁₆H₂₁ClN₃O₃S, with a molecular weight of 370.52 g/mol (calculated).
Properties
IUPAC Name |
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-9-10(2)24-16(19-9)20-14(21)11-7-13(17)15(18-8-11)23-12-3-5-22-6-4-12/h7-8,12H,3-6H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXGYHLHVYEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting from appropriate thioamide and α-haloketone precursors.
Substitution on the pyridine ring: Introduction of the chloro and carboxamide groups through nucleophilic substitution and amide formation reactions.
Attachment of the oxane moiety: Via etherification reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the oxane moiety.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal catalysis.
Material Science: As a building block for the synthesis of novel polymers or materials with specific properties.
Biology
Biological Probes: Used in the design of molecular probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Dyes and Pigments: As a precursor for the synthesis of dyes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include pyridine- and pyrazole-based carboxamides with varying substituents. Key comparisons are summarized below:
Key Differences and Implications
Core Heterocycle: The pyridine core in the target compound may offer distinct electronic and steric properties compared to pyrazole-based analogs (e.g., 3a–3p). MPEP (), though pyridine-based, lacks the thiazole and oxan groups, highlighting the target compound’s unique hybrid design .
Substituent Effects: Oxan-4-yloxy Group: The tetrahydropyran substituent likely improves aqueous solubility compared to bulky aryl groups (e.g., phenyl in 3a). This ether moiety may also reduce metabolic degradation . 4,5-Dimethylthiazole: The thiazole ring could enhance π-π stacking interactions in biological targets, similar to pyrazole derivatives in . However, methyl groups may increase lipophilicity (logP) versus cyano substituents .
Synthetic Accessibility :
- Analogous compounds (e.g., 3a–3p) are synthesized via EDCI/HOBt-mediated coupling with yields of 60–70%. The target compound likely follows a similar route, though purification challenges may arise due to its oxan group .
Research Findings and Data Gaps
- Structural Insights : Crystallographic data for the target compound are absent in the evidence, though tools like SHELX () and WinGX () are standard for such analyses .
- Biological Data: No activity data for the target compound are provided, limiting direct comparisons. Further studies should evaluate its binding affinity for targets like kinases or GPCRs.
- Synthetic Optimization : ’s yields (60–70%) suggest room for improvement in coupling efficiency or purification methods for the target compound .
Biological Activity
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
- Molecular Formula : C_{14}H_{16}ClN_{3}O_{3}S
- Molecular Weight : 335.81 g/mol
The biological activity of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has been linked to its interaction with various molecular targets. Research indicates that it may act as an inhibitor for specific kinases involved in cancer progression, particularly the Vascular Endothelial Growth Factor Receptor (VEGFR) family.
Anticancer Properties
A study highlighted the compound's ability to inhibit VEGFR-2, a critical mediator in tumor angiogenesis. The results showed that the compound exhibited potent activity comparable to established inhibitors like sunitinib and erlotinib. The IC50 values for VEGFR-2 inhibition were significantly low, indicating strong potential as an anticancer agent (Table 1).
| Compound | VEGFR-2 Inhibition (IC50 µM) | EGFR Inhibition (IC50 µM) | PDGFR-β Inhibition (IC50 µM) |
|---|---|---|---|
| 5 | 13.2 ± 1.7 | 63.6 ± 8.1 | 196.2 ± 22.4 |
| Sunitinib | <10 | >200 | >200 |
| Erlotinib | >200 | <10 | >200 |
Table 1: Inhibition profile of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide compared to standard inhibitors.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory activities. The thiazole moiety is known for its diverse pharmacological properties, which could contribute to these effects.
Case Studies
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls. This supports its potential application in cancer therapy.
- Cell Line Studies : The compound demonstrated selective toxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
